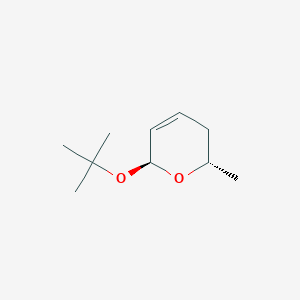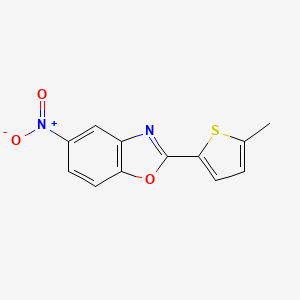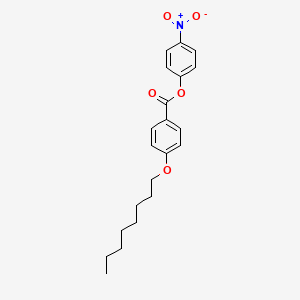
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by the presence of a dioxolane ring fused to a pentanone chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of 2-methyl-1,3-dioxolane with pentan-3-one under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as toluene, with the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, ensures high yields and purity of the product. Catalysts like p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one undergoes various chemical reactions, including:
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Acid Catalysts:
p-Toluenesulfonic acid, sulfuric acidMajor Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted dioxolanes
Scientific Research Applications
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions, allowing selective transformations to occur. The compound can also act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring, used similarly as a protecting group.
Ethylene carbonate: A cyclic carbonate used in the production of polymers and as a solvent.
2-Methyl-1,3-dioxolane: A simpler dioxolane derivative used in organic synthesis.
Uniqueness
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is unique due to its specific structure, which combines the stability of the dioxolane ring with the reactivity of the pentanone chain. This combination makes it a valuable intermediate in various synthetic pathways, offering both protection and reactivity in a single molecule .
Properties
CAS No. |
42397-31-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dioxolan-2-yl)pentan-3-one |
InChI |
InChI=1S/C9H16O3/c1-3-8(10)4-5-9(2)11-6-7-12-9/h3-7H2,1-2H3 |
InChI Key |
SXWUQEQJUMCCLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)

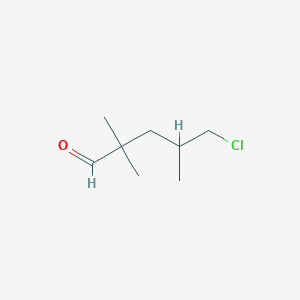
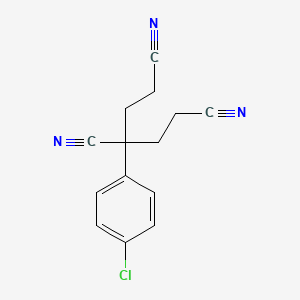
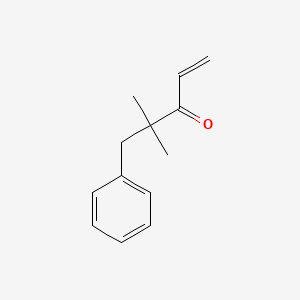

![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)

